molecular formula C12H11NO3 B15045865 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)-

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)-

Cat. No.: B15045865
M. Wt: 217.22 g/mol
InChI Key: OJMGQVTXAMRSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common for pyrrole derivatives. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The phenoxymethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(phenoxymethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c14-12(15)11-7-6-9(13-11)8-16-10-4-2-1-3-5-10/h1-7,13H,8H2,(H,14,15)

InChI Key

OJMGQVTXAMRSAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.